5-(4-methoxyphenoxy)pentanoic Acid
Overview
Description
5-(4-Methoxyphenoxy)pentanoic Acid is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is characterized by the presence of a methoxyphenyl group attached to a pentanoic acid chain. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenoxy)pentanoic Acid typically involves the reaction of 4-methoxyphenol with 5-bromopentanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom bonded to the bromine, resulting in the formation of the desired product .
Industrial Production Methods
Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenoxy)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: 5-(4-Hydroxyphenoxy)pentanoic Acid.
Reduction: 5-(4-Methoxyphenoxy)pentanol.
Substitution: Various substituted phenoxy pentanoic acids depending on the nucleophile used.
Scientific Research Applications
5-(4-Methoxyphenoxy)pentanoic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenoxy)pentanoic Acid depends on its specific application. For instance, as a precursor to thrombin inhibitors, it interacts with the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation . The methoxyphenyl group plays a crucial role in binding to the enzyme’s active site, enhancing the compound’s inhibitory effect .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic Acid: Similar structure but with a shorter acetic acid chain.
5-Phenoxypentanoic Acid: Lacks the methoxy group on the phenyl ring.
4-Hydroxyphenoxyacetic Acid: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
5-(4-Methoxyphenoxy)pentanoic Acid is unique due to the presence of both a methoxy group and a pentanoic acid chain, which confer specific chemical properties and reactivity. The methoxy group enhances its solubility in organic solvents, while the pentanoic acid chain provides flexibility in its use as a building block for more complex molecules .
Properties
IUPAC Name |
5-(4-methoxyphenoxy)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-10-5-7-11(8-6-10)16-9-3-2-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDHPEFKVYEQKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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